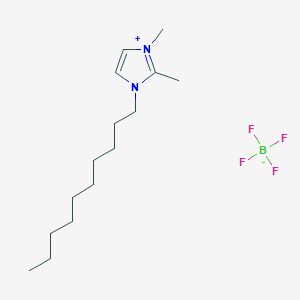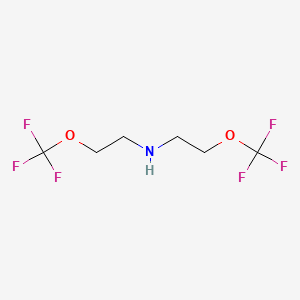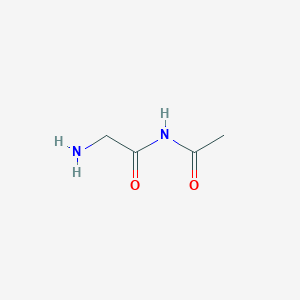
1-Decyl-2,3-dimethylimidazolium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-2,3-dimethylimidazolium tetrafluoroborate (C14H27BF4N2) is an ionic liquid . Ionic liquids are fascinating compounds with unique properties, such as low volatility, high thermal stability, and excellent solvating abilities. In this case, the compound consists of a decyl (C10H21) alkyl chain attached to a 2,3-dimethylimidazolium cation, paired with a tetrafluoroborate (BF4-) anion .
Preparation Methods
Synthetic Routes:: 1-Decyl-2,3-dimethylimidazolium tetrafluoroborate can be synthesized through the reaction of 1-decyl-2,3-dimethylimidazolium chloride with silver tetrafluoroborate (AgBF4) . The reaction proceeds as follows:
1-Decyl-2,3-dimethylimidazolium chloride+AgBF4→1-Decyl-2,3-dimethylimidazolium tetrafluoroborate+AgCl
Industrial Production Methods:: While not commonly produced on an industrial scale, small-scale synthesis in research laboratories or specialized applications is feasible.
Chemical Reactions Analysis
1-Decyl-2,3-dimethylimidazolium tetrafluoroborate can participate in various chemical reactions:
Substitution Reactions: The alkyl chain can undergo nucleophilic substitution reactions, where the decyl group is replaced by other functional groups.
Complexation Studies: It forms inclusion complexes with host molecules like β-cyclodextrin .
Microextraction Solvent: Used for extracting synthetic dyes from foods and cosmetics .
Scientific Research Applications
1-Decyl-2,3-dimethylimidazolium tetrafluoroborate finds applications in:
Clathrate Hydrate Inhibition: It inhibits clathrate hydrate crystal formation in drilling fluids .
Analytical Chemistry: As a microextraction solvent for synthetic dye analysis .
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. For instance, in clathrate hydrate inhibition, it likely disrupts the hydrogen bonding network within the hydrate structure. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
1-Decyl-2,3-dimethylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate and 1-butyl-2,3-dimethylimidazolium tetrafluoroborate . Its unique features lie in the longer decyl alkyl chain and the specific arrangement of methyl groups on the imidazolium ring.
Properties
Molecular Formula |
C15H29BF4N2 |
|---|---|
Molecular Weight |
324.21 g/mol |
IUPAC Name |
1-decyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C15H29N2.BF4/c1-4-5-6-7-8-9-10-11-12-17-14-13-16(3)15(17)2;2-1(3,4)5/h13-14H,4-12H2,1-3H3;/q+1;-1 |
InChI Key |
KAVMFDLJXQBRKC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCN1C=C[N+](=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12106398.png)
![Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-](/img/structure/B12106407.png)

![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
![2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid](/img/structure/B12106421.png)
![(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster](/img/structure/B12106422.png)



![7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B12106455.png)

![2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12106470.png)


